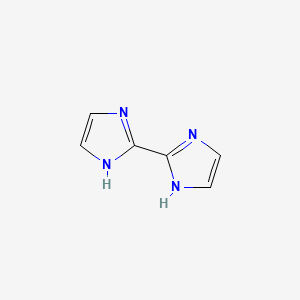

2,2'-Biimidazole

概要

説明

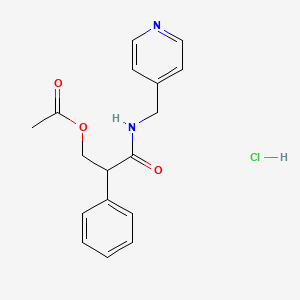

2,2’-Biimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is used in the preparation of complexes that exhibit photoluminescence and optical properties . It is also used in the preparation of bismuth biimidazoles as semiconductors .

Synthesis Analysis

2,2’-Biimidazole has been synthesized under controlled conditions . For instance, platinum (II) polymetallaynes with different 2,2’-biimidazole-based organic spacers have been synthesized readily . Another method involves the reaction between imidazole, benzimidazole, and 2,2’-biimidazole with lithium hydroxide .

Molecular Structure Analysis

The molecular structure of 2,2’-Biimidazole has been studied using X-ray crystallography . For example, a single-strand helix was obtained from an aqueous solution of silver (I) nitrate and 2,2’-biimidazole . The structure is maintained by conventional and non-conventional hydrogen bonds .

Chemical Reactions Analysis

2,2’-Biimidazole has been used in various chemical reactions . For instance, it has been used to catalyze the transesterification reaction and polycondensation reaction between diphenyl carbonate (DPC) and bisphenol A (BPA) to synthesize polycarbonate (PC) .

Physical And Chemical Properties Analysis

2,2’-Biimidazole is a light yellow to brown crystalline powder . It has a melting point of >350°C and a boiling point of 455.5±28.0 °C . It is highly soluble in water and other polar solvents .

科学的研究の応用

1. Preparation of Axially Chiral 2,2’-Biimidazole Ligands A series of novel axially chiral 2,2’-biimidazole ligands were synthesized from the reaction of 2,2’-bis(bromomethyl)-1,1’-binaphthalene and 2,2’-biimidazole in one step through the strategy of remote chirality delivery . These ligands have been proven to be efficient for Cu- or Fe-catalyzed .

Application in Asymmetric Carbene Insertion

These axially chiral 2,2’-biimidazole ligands have been applied in asymmetric carbene insertion into N-H of carbazoles . This process involves the preparation of these ligands through remote chirality delivery .

Synthesis of Chiral Biimidazoles

The axially chiral 2,2’-biimidazole ligands can be conveniently synthesized through the reaction of (S)-BINOL-derived dibromides and 2,2’-biimidazoles in the presence of sodium hydride .

Enantiomeric Complexes Based on Ruthenium(III)

Two Ru (III) compounds based on the 2,2’-biimidazole (H2biim) ligand have been prepared and characterized . One is a single complex of formula cis-[RuCl2(H2biim)2]Cl·4H2O and the other is a racemic mixture of formula {cis-[RuCl2(H2biim)2]Cl}2·4H2O, which contains 50% of Ru (III) complex .

Crystal Structure and Magnetic Properties

These Ru (III) compounds exhibit the metal ion bonded to four nitrogen atoms from two H2biim molecules and two chloride ions, which balance part of the positive charges in a distorted octahedral geometry . Significant differences are observed in their crystal packing, which leads to the observation of differences in their respective magnetic behaviors .

Magnetic Susceptibility Measurements

Variable-temperature dc magnetic susceptibility measurements performed on polycrystalline samples of these Ru (III) compounds reveal different magnetic behaviors at low temperatures . While one behaves pretty much as a magnetically isolated mononuclear Ru (III) complex with S = 1/2, the other exhibits the behavior of an antiferromagnetically coupled system with S = 0 and a maximum in the magnetic susceptibility curve at approximately 3.0 K .

Safety and Hazards

作用機序

Target of Action:

2,2’-Biimidazole (also known as 2,2’-BIIMIDAZOLE) is an organic compound with the chemical formula C₆H₆N₄. It consists of two imidazole rings connected by a C-C bond . Imidazoles exhibit specific proton-accepting and proton-donating properties, making them excellent conjugate acids and bases. Similarly, 2,2’-Biimidazole, despite its bridged structure, retains strong proton-accepting and proton-donating abilities .

Mode of Action:

2,2’-Biimidazole can act as both a hydrogen bond acceptor and a hydrogen bond donor. Consequently, it can form various types of hydrogen bonds, making it an excellent subject for studying hydrogen bond assembly. As a polyprotonic ligand, 2,2’-Biimidazole can exist in different states when coordinating with transition metals: neutral H₂biim molecules, deprotonated Hbiim⁻ ions, and Biim²⁻ ions .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can impact 2,2’-Biimidazole’s stability, efficacy, and reactivity. Investigating these factors is essential for optimizing its use in various applications.

特性

IUPAC Name |

2-(1H-imidazol-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUHIVLOSAPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197715 | |

| Record name | 2,2'-Biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Biimidazole | |

CAS RN |

492-98-8 | |

| Record name | 2,2′-Biimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Biimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bi-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEZ56MM6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-Biimidazole?

A1: The molecular formula of 2,2'-Biimidazole is C6H6N4, and its molecular weight is 134.14 g/mol. []

Q2: How can the structure of 2,2'-Biimidazole be confirmed?

A2: The structure of 2,2'-Biimidazole can be elucidated using various spectroscopic techniques, including:

- FTIR and Raman Spectroscopy: These vibrational spectroscopic methods provide information about the functional groups present in the molecule. The mutual exclusion principle applied to FTIR and Raman spectra confirms the trans conformation of 2,2'-Biimidazole. []

- NMR Spectroscopy: 1H and 13C NMR spectroscopy reveals information about the number and types of protons and carbon atoms in the molecule, respectively, confirming its structure. []

- X-ray Crystallography: This technique provides a detailed three-dimensional structure of the molecule in its crystalline state, further validating the trans conformation. [, ]

Q3: What is the significance of the trans conformation in 2,2'-Biimidazole?

A3: The trans conformation of 2,2'-Biimidazole plays a crucial role in its coordination chemistry. This conformation allows the molecule to act as a bridging ligand, connecting metal centers and influencing the dimensionality and properties of the resulting coordination polymers. [, ]

Q4: What are the potential applications of 2,2'-Biimidazole in material science?

A4: 2,2'-Biimidazole can act as a building block for constructing diverse supramolecular architectures, including:

- Metal-Organic Frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. The robust hydrogen bonding capability of 2,2'-Biimidazole contributes to the formation of stable MOF structures. []

- Coordination Polymers: These materials exhibit fascinating structural diversity and potential applications in areas like sensing, magnetism, and electronics. [, , ]

Q5: Can 2,2'-Biimidazole or its derivatives act as catalysts?

A6: Yes, 2,2'-Biimidazole and its derivatives can be employed as ligands in the development of metal complexes with catalytic activity. For instance, a hexamolybdate-based Copper-2,2'-Biimidazole coordination polymer demonstrated efficient and reusable heterogeneous acid catalyst activity in carbonyl group protection reactions. []

Q6: How is computational chemistry employed in the study of 2,2'-Biimidazole?

A7: Computational methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure, optical properties, and reactivity of 2,2'-Biimidazole and its complexes. For example, DFT calculations provided insights into the metal-to-ligand charge transfer (MLCT) processes in Ruthenium(II) complexes containing 2,2'-Biimidazole derivatives and their interactions with anions. [, ]

Q7: How do structural modifications of 2,2'-Biimidazole influence its properties?

A7: Modifications to the 2,2'-Biimidazole scaffold significantly impact its properties:

- N-Alkylation: Introducing alkyl groups on the nitrogen atoms can modulate the ligand field strength, spin-crossover behavior, and photomagnetic properties of iron(II) complexes. [] Additionally, N-alkylation affects the metal ion size-based selectivity of 2,2'-Biimidazole. []

- Introduction of Substituents: Adding electron-donating or electron-withdrawing groups to the biimidazole core can fine-tune its electronic properties, influencing its coordination behavior and photophysical characteristics. [, , ]

Q8: Are there any specific formulation strategies for 2,2'-Biimidazole and its derivatives?

A9: While specific formulation strategies depend on the intended application, incorporating 2,2'-Biimidazole derivatives into solid-state materials like MOFs or coordination polymers can enhance their stability, processability, and potential for real-world applications. [, ]

Q9: Are there analytical techniques specifically designed for 2,2'-Biimidazole?

A9: While there might not be techniques solely dedicated to 2,2'-Biimidazole, various analytical methods are employed for its characterization and quantification, including:

- Elemental Analysis: This technique confirms the elemental composition of the compound. []

- Mass Spectrometry: This method determines the molecular weight and fragmentation patterns of the molecule, providing information about its structure and potential aggregation behavior. []

- UV-Vis Spectroscopy: This technique reveals the compound's absorption properties and helps understand its electronic transitions. [, , ]

- Fluorescence Spectroscopy: This method provides insights into the compound's luminescent properties and potential for sensing applications. [, , , , ]

Q10: What are some potential environmental considerations for 2,2'-Biimidazole?

A11: Although limited information is available regarding the environmental impact of 2,2'-Biimidazole, researchers should prioritize environmentally friendly synthetic routes and assess the potential ecotoxicological effects of the compound and its derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)

![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)